molecular formula C6H13NO B1484831 trans-2-(Ethylamino)cyclobutan-1-ol CAS No. 2092142-62-4

trans-2-(Ethylamino)cyclobutan-1-ol

Cat. No. B1484831
M. Wt: 115.17 g/mol
InChI Key: YEDCOTZBSFFHCO-PHDIDXHHSA-N
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Description

“trans-2-(Ethylamino)cyclobutan-1-ol” is a cyclobutanol derivative with an ethylamino group at the 2-position. Cyclobutanol derivatives are part of a class of organic compounds known as cycloalkanols, which are monohydroxy alcohols consisting of a cycloalkane substituted by one hydroxy group .


Molecular Structure Analysis

The molecular structure of “trans-2-(Ethylamino)cyclobutan-1-ol” would consist of a four-membered cyclobutane ring with a hydroxyl group (OH) and an ethylamino group (C2H5NH) attached. The “trans” designation indicates that these two groups are on opposite sides of the cyclobutane ring .


Chemical Reactions Analysis

Cyclobutanols can undergo a variety of chemical reactions. For example, they can participate in ring-opening reactions, be dehydrated to form cyclobutenes, or undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Ethylamino)cyclobutan-1-ol” would depend on its molecular structure. As a cyclobutanol derivative, it would likely be a polar molecule due to the presence of the hydroxyl group. Its exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Synthesis and Stereochemistry

Cyclobutane derivatives, including amino alcohols and carboxylic acids, are of interest due to their stereochemical properties and potential applications in creating complex molecules. André et al. (2013) developed a unified synthesis for all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the versatility of cyclobutane derivatives in synthesizing stereochemically rich compounds André et al., 2013. Similarly, research by Fernandes et al. (2010) into the folding of cyclobutane beta-amino acid oligomers into a 12-helix structure emphasizes the structural and conformational significance of cyclobutane derivatives Fernandes et al., 2010.

Catalysis and Chemical Transformations

Cyclobutane derivatives also play a role in catalytic processes and chemical transformations. Pagar and RajanBabu (2018) demonstrated the use of a cobalt catalyst for the coupling of ethylene with enynes to form complex chiral cyclobutane products, highlighting the utility of cyclobutane structures in creating biologically relevant molecules Pagar & RajanBabu, 2018.

Material Science and Engineering

Cyclobutane derivatives are also investigated for their potential applications in material science. Chanthapally et al. (2014) explored the solid-state thermal isomerization of cyclobutane derivatives, offering insights into stereochemical isomerization processes that could have implications for material design and synthesis Chanthapally et al., 2014.

Future Directions

The future directions for research on “trans-2-(Ethylamino)cyclobutan-1-ol” could involve exploring its potential applications in various fields such as organic synthesis or medicinal chemistry. Further studies could also investigate its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

(1R,2R)-2-(ethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCOTZBSFFHCO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Ethylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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